2-Phenyl-2-(propylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(propylamino)ethan-1-ol is an organic compound with the molecular formula C11H17NO It is a secondary alcohol with a phenyl group and a propylamino group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-(propylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetaldehyde with propylamine, followed by reduction of the resulting imine with a reducing agent such as sodium borohydride. Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with N-propylideneethanolamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(propylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of 2-phenyl-2-(propylamino)ethane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Phenyl-2-(propylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(propylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(phenylamino)ethan-1-ol: Similar structure but with a phenylamino group instead of a propylamino group.
2-Amino-2-phenylethan-1-ol: Contains an amino group instead of a propylamino group.
2-Phenyl-2-propanol: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
2-Phenyl-2-(propylamino)ethan-1-ol is unique due to the presence of both a phenyl group and a propylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
166526-07-4 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-phenyl-2-(propylamino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-2-8-12-11(9-13)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
InChI Key |
OEOMUWHLBIAACU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.